molecular formula C11H12ClN5O B11137099 (2S)-N-(3-chlorobenzyl)-2-(1H-tetrazol-1-yl)propanamide

(2S)-N-(3-chlorobenzyl)-2-(1H-tetrazol-1-yl)propanamide

Cat. No.: B11137099
M. Wt: 265.70 g/mol
InChI Key: DKGVOOPZYCGWRC-QMMMGPOBSA-N
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Description

N-[(3-Chlorophenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)propanamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group, a tetrazole ring, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chlorophenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)propanamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the tetrazole intermediate.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where the tetrazole-chlorophenyl intermediate reacts with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chlorophenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(3-Chlorophenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-Chlorophenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)propanamide
  • N-[(3-Bromophenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)propanamide
  • N-[(3-Methylphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)propanamide

Uniqueness

N-[(3-Chlorophenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)propanamide is unique due to the presence of the chlorophenyl group, which can enhance its chemical reactivity and biological activity. The tetrazole ring also provides a versatile scaffold for further chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12ClN5O

Molecular Weight

265.70 g/mol

IUPAC Name

(2S)-N-[(3-chlorophenyl)methyl]-2-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C11H12ClN5O/c1-8(17-7-14-15-16-17)11(18)13-6-9-3-2-4-10(12)5-9/h2-5,7-8H,6H2,1H3,(H,13,18)/t8-/m0/s1

InChI Key

DKGVOOPZYCGWRC-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC(=CC=C1)Cl)N2C=NN=N2

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)Cl)N2C=NN=N2

Origin of Product

United States

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